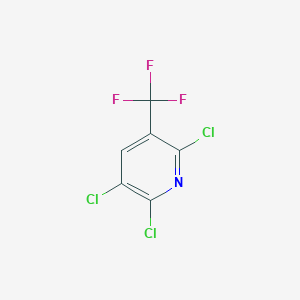

2,3,6-Trichloro-5-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

2,3,6-trichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNBCPFIEDYDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375298 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80289-91-4 | |

| Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trichloro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Selective Reductive Dechlorination and Substitution (Patent CN112441966A)

This method starts from 2,3,6-trichloro-5-(trifluoromethyl)pyridine and involves selective reductive dechlorination to produce 2,5-dichloro-3-(trifluoromethyl)pyridine, followed by substitution and catalytic hydrogenation steps:

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Selective reductive dechlorination of this compound to 2,5-dichloro-3-(trifluoromethyl)pyridine | Lower aliphatic alcohol solvent, hydrazine added dropwise at 0-30°C, then heated to 50-70°C for 4-12 hours | Hydrazine (water-containing or anhydrous), weak acid alkali metal salts (e.g., sodium carbonate) | Conversion rate controlled at 33-40% to minimize byproducts |

| 2 | Reaction of 2,5-dichloro-3-(trifluoromethyl)pyridine with lower fatty alcohol salt to form 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine | Lower fatty alcohol solvent | Lower fatty alcohol salt | Intermediate for next step |

| 3 | Catalytic hydrogenation to remove chlorine from 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine | Methanol solvent, Pd/C catalyst, 2.5 MPa H2 pressure, 55°C, 12 hours | Pd/C (5%), potassium carbonate | 98% conversion, product purity 99% by GC |

| 4 | Acid hydrolysis of 2-alkoxy-3-(trifluoromethyl)pyridine to 2-hydroxy-3-(trifluoromethyl)pyridine | 30% HCl, 85-90°C, 4 hours | Hydrochloric acid | Yield 98%, purity 99.7% by LC |

This multi-step process allows controlled modification of the pyridine ring substituents with high selectivity and yield.

Chlorination and Fluorination Route (Patent CN106008330A)

This industrially relevant method synthesizes 2,3-dichloro-5-(trifluoromethyl)pyridine, a close precursor or related compound, via:

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(trichloromethyl)pyridine | Stirring, steam heating, chlorine gas introduction at 75-80°C, chlorine feed rate 15-40 kg/h | Chlorine gas, 2-chloro-5-(chloromethyl)pyridine | Chlorine mass ratio 1.5-3.0 relative to substrate |

| 2 | On-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine | Antimony trichloride catalyst, 125-140°C, chlorine feed 20-30 kg/h | Antimony trichloride (1:60 mass ratio to substrate) | Catalyst recyclable, improves chlorination rate and yield |

| 3 | Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine | Fluohydric acid gas, 120-135°C | Hydrogen fluoride gas | Followed by washing, steam distillation, pH adjustment, and rectification |

| 4 | Purification | pH adjusted to 6-8, distillation in rectifying column | - | Produces high-purity product |

This method emphasizes catalyst use (antimony trichloride) to enhance on-ring chlorination efficiency and reduce production time and cost.

Chlorination of Nicotinic Acid Derivatives (Patent WO2014198278A1)

This approach involves chlorination of nicotinic acid and subsequent transformations:

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Reaction of nicotinic acid with phosphorus trichloride and chlorine gas at 120-180°C for up to 144 hours | Autoclave, 3 bar pressure, chlorine gas addition | Nicotinic acid, PCl3, Cl2 | Yields 2,3-dichloro-5-(trichloromethyl)pyridine (60%) and 2-chloro-5-(trichloromethyl)pyridine (33%) |

| 2 | Amination with liquid ammonia at 80°C, 18-22 bar for 9 hours | Autoclave | Liquid ammonia | Produces 2-amino-3-chloro-5-(trifluoromethyl)pyridine intermediate (90%) |

| 3 | Dissolution in acetonitrile for further processing | - | Acetonitrile | Intermediate for further synthesis |

This method highlights the use of chlorination and amination steps to build the pyridine core with desired substituents.

| Method | Starting Material | Key Reactions | Catalysts | Advantages | Limitations |

|---|---|---|---|---|---|

| Selective reductive dechlorination (CN112441966A) | This compound | Reductive dechlorination, substitution, catalytic hydrogenation, acid hydrolysis | Pd/C, hydrazine | High selectivity, controlled conversion, high purity | Multi-step, requires careful control of reaction conditions |

| Chlorination and fluorination (CN106008330A) | 2-chloro-5-(chloromethyl)pyridine | Chlorination, on-ring chlorination, fluorination | Antimony trichloride | Efficient chlorination, catalyst recyclable, industrially scalable | Use of toxic reagents (HF), high temperature |

| Nicotinic acid chlorination (WO2014198278A1) | Nicotinic acid | Chlorination, amination | None specified | High yield of intermediates, well-established reagents | Long reaction times, high pressure |

- Controlling the conversion rate during selective reductive dechlorination is critical; too high conversion leads to byproducts.

- Use of hydrazine in water-containing or anhydrous form affects reaction efficiency and selectivity.

- Antimony trichloride as a catalyst significantly improves on-ring chlorination rates and product purity, reducing production time from days to hours.

- Fluorination with hydrogen fluoride gas requires careful handling but is effective for introducing trifluoromethyl groups.

- Catalytic hydrogenation using Pd/C under mild conditions (55°C, 2.5 MPa H2) achieves high conversion and purity in dechlorination steps.

| Step | Temperature (°C) | Pressure (MPa/bar) | Time (hours) | Solvent | Catalyst/Reagent | Notes |

|---|---|---|---|---|---|---|

| Selective reductive dechlorination | 0-70 (gradual) | Atmospheric | 4-12 | Lower aliphatic alcohol | Hydrazine, weak acid salts | Conversion 33-40% |

| Catalytic hydrogenation | 55 | 2.5 MPa | 12 | Methanol | Pd/C (5%) | 98% conversion |

| Acid hydrolysis | 85-90 | Atmospheric | 4 | 30% HCl | - | 98% yield |

| Chlorination (on-ring) | 125-140 | Atmospheric | Variable | - | Antimony trichloride | Catalyst recyclable |

| Fluorination | 120-135 | Atmospheric | Variable | - | Hydrogen fluoride gas | Followed by purification |

The preparation of this compound involves sophisticated synthetic strategies combining selective chlorination, reductive dechlorination, catalytic hydrogenation, and fluorination. The choice of method depends on available starting materials, desired scale, and purity requirements. Recent advances in catalyst use and reaction condition optimization have improved yields, selectivity, and industrial feasibility. The methods reviewed here provide a comprehensive foundation for the efficient synthesis of this important pyridine derivative.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxyl groups.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products such as 2,3,6-trichloro-5-hydroxypyridine can be formed.

Oxidation Reactions: Oxidized derivatives of the compound can be obtained.

Applications De Recherche Scientifique

Scientific Research Applications

1. Agrochemical Synthesis

2,3,6-Trichloro-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of various agrochemicals. It is particularly noted for its role in the development of pesticides and herbicides due to its effectiveness in pest and weed control. The trifluoromethyl group enhances the compound's biological activity and stability, making it a valuable component in formulations designed for agricultural use .

2. Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for drug development. Its unique structural features allow for interactions with biological targets, which may lead to new therapeutic agents. Notably, derivatives of this compound are being evaluated for their efficacy against various diseases .

3. Biological Activity

The compound has demonstrated diverse biological activities, including antimicrobial properties. Studies indicate that it can inhibit the growth of several bacterial strains, such as:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The presence of halogens enhances its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .

Case Studies

Case Study 1: Synthesis of Fluazinam

Fluazinam is a potent fungicide synthesized using this compound as a building block. Research shows that this compound exhibits higher fungicidal activity compared to other derivatives due to its trifluoromethyl substitution . The synthesis process involves condensation reactions that leverage the unique properties of the pyridine derivative.

Case Study 2: Antimicrobial Efficacy

A series of studies were conducted to evaluate the antimicrobial properties of this compound and its derivatives. Results indicated significant inhibition against various pathogens, supporting its potential use in developing new antimicrobial agents . The mechanism of action was linked to its electrophilic nature, facilitating nucleophilic attack by microbial enzymes.

Mécanisme D'action

The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biological molecules. The exact pathways and targets depend on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-5-(trifluoromethyl)pyridine

Chemical Formula: C₆H₂Cl₂F₃N CAS No.: 69045-84-7 Key Differences:

- One fewer chlorine atom (positions 2 and 3 only).

- Lower molecular weight (230.0 g/mol vs. 264.3 g/mol).

- Applications : Intermediate in PET imaging ligands (e.g., [¹⁸F]mG2P026) and agrochemical synthesis .

- Regulatory Status : Subject to EPA reporting requirements under §721.8700 due to significant new use rules (SNURs) .

2-Chloro-5-(trifluoromethyl)pyridine

Chemical Formula: C₆H₃ClF₃N CAS No.: 69045-78-9 Key Differences:

2,3,6-Trichloro-5-(trichloromethyl)pyridine

Chemical Formula: C₆HCl₃Cl₃N CAS No.: Not explicitly listed (synthesized in ). Key Differences:

- Trifluoromethyl (-CF₃) replaced with trichloromethyl (-CCl₃).

- Higher density (1.85 g/cm³ vs. 1.65 g/cm³) and lower thermal stability.

- Applications: Limited to niche pesticide synthesis due to lower bioavailability .

5-Chloro-2-(trifluoromethyl)pyridine

Chemical Formula: C₆H₃ClF₃N CAS No.: 349-94-0 Key Differences:

- Chlorine at position 5 instead of 6; trifluoromethyl at position 2.

- Distinct regioselectivity in coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Building block for triazolopyrimidines with insecticidal activity .

Data Table: Comparative Analysis

Research Findings and Trends

- Electrophilic Reactivity : The trifluoromethyl group at position 5 enhances electrophilic aromatic substitution (EAS) reactivity compared to trichloromethyl analogs .

- Bioactivity : Compounds with -CF₃ exhibit superior insecticidal activity due to increased lipophilicity and metabolic stability .

- Synthetic Flexibility : this compound serves as a versatile scaffold for introducing diverse substituents (e.g., amines, thiols) via nucleophilic displacement .

Activité Biologique

2,3,6-Trichloro-5-(trifluoromethyl)pyridine (TFMP) is a halogenated pyridine derivative known for its diverse biological activities. This compound, characterized by three chlorine atoms and a trifluoromethyl group, has been studied extensively for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of TFMP, summarizing key research findings, mechanisms of action, and applications.

- Molecular Formula : C6HCl3F3N

- Physical State : Colorless to pale yellow liquid or solid

- Solubility : Soluble in organic solvents such as acetonitrile and dimethyl sulfoxide

The biological activity of TFMP primarily arises from its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity to these targets, which may include enzymes and receptors involved in critical biochemical pathways. The presence of chlorine atoms increases the electrophilic character of the compound, facilitating nucleophilic substitutions that are vital for its biological effects.

Antimicrobial Activity

TFMP and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that halogenated pyridines can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

Research shows that the antimicrobial efficacy is influenced by the compound's structural features, particularly the presence of halogens which enhance interaction with bacterial cell membranes .

Herbicidal Activity

TFMP has been evaluated for its herbicidal properties, making it a candidate for agricultural applications. Its mechanism involves disrupting metabolic processes in target plants, leading to growth inhibition. The trifluoromethyl group is believed to play a crucial role in enhancing herbicidal potency by increasing lipophilicity and facilitating absorption into plant tissues.

Anticancer Potential

Emerging studies suggest that TFMP derivatives may exhibit anticancer activity. Specific derivatives have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| A-431 | <10 | Highly Active |

| Jurkat | <20 | Moderately Active |

| HT29 | <15 | Active |

The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring can significantly alter anticancer efficacy, with certain substituents enhancing cytotoxicity .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various pyridine derivatives, including TFMP. Results indicated that TFMP exhibited strong inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The study highlighted the importance of halogen substitution in enhancing antimicrobial properties .

Research on Herbicidal Action

Another research project investigated the herbicidal effects of TFMP on common agricultural weeds. It was found that TFMP effectively inhibited weed growth at low concentrations, suggesting its potential as a selective herbicide without harming crop species.

Q & A

Q. What are the primary synthetic routes for 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for optimal yields?

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies C-Cl (600–800 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .

- NMR : ¹⁹F NMR detects the trifluoromethyl group (δ ≈ -60 ppm), while ¹H/¹³C NMR resolves aromatic protons and carbons .

- X-ray crystallography : Reveals orthorhombic crystal symmetry (space group Pbcm) with unit cell dimensions a = 8.31 Å, b = 17.02 Å, c = 7.32 Å .

Q. What are the key applications of this compound in agrochemical research?

Methodological Answer: The compound serves as a precursor for herbicides and insecticides. Its trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making it valuable in designing crop-protection agents . For example, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine are intermediates in commercial fungicides .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed during the synthesis of derivatives?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., density-functional theory) predict reactive sites by analyzing electron density and local kinetic energy . Experimentally, directing groups (e.g., azetidine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) can guide functionalization to specific positions . Metalation strategies using organometallic reagents (e.g., LDA or Grignard) further enable selective substitutions .

Q. What computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, simulate reaction pathways to identify transition states and activation energies . For example, DFT can optimize chlorine radical formation under UV light or predict the catalytic role of WCl₆ in reducing energy barriers for chlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.